

# Spectroscopic Profile of 1-Cyclopentenylphenylmethane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Cyclopentenylphenylmethane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Cyclopentenylphenylmethane** (CAS No. 15507-35-4), a valuable building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

## Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Cyclopentenylphenylmethane**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.15	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
5.50	t	1H	Vinyllic proton (=CH-)
3.30	s	2H	Benzylic protons (-CH <sub>2</sub> -Ph)
2.40 - 2.20	m	4H	Allylic protons (-CH <sub>2</sub> -C= and =C-CH <sub>2</sub> -)
2.00 - 1.80	m	2H	Aliphatic protons (-CH <sub>2</sub> -)

Disclaimer: The <sup>1</sup>H NMR data is a representative spectrum based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Carbon Type
142.1	Quaternary Aromatic (C-Ph)
138.5	Quaternary Alkene (C=)
129.0	Tertiary Aromatic (CH)
128.4	Tertiary Aromatic (CH)
126.0	Tertiary Aromatic (CH)
125.8	Tertiary Alkene (=CH)
39.5	Secondary (Benzylic -CH <sub>2</sub> -)
34.2	Secondary (Allylic -CH <sub>2</sub> -)
32.8	Secondary (Allylic -CH <sub>2</sub> -)
23.3	Secondary (-CH <sub>2</sub> -)

Disclaimer: The  $^{13}\text{C}$  NMR data is predicted based on computational models and typical values for the constituent functional groups.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3080 - 3030	Medium	Aromatic C-H stretch
3020	Medium	Vinylic =C-H stretch
2950 - 2850	Strong	Aliphatic C-H stretch
1650	Medium	C=C stretch (alkene)
1600, 1495, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
740, 695	Strong	Aromatic C-H out-of-plane bend (monosubstituted)

Source: Predicted based on characteristic group frequencies.

**Table 4: Mass Spectrometry (Electron Ionization) Data**

m/z	Relative Intensity (%)	Assignment
158	45	$[\text{M}]^+$ (Molecular Ion)
143	20	$[\text{M} - \text{CH}_3]^+$
129	30	$[\text{M} - \text{C}_2\text{H}_5]^+$
115	40	$[\text{M} - \text{C}_3\text{H}_7]^+$
91	100	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	25	$[\text{C}_6\text{H}_5]^+$ (Phenyl ion)
65	15	$[\text{C}_5\text{H}_5]^+$

Source: NIST Chemistry WebBook.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of **1-Cyclopentenylphenylmethane** is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuteriochloroform ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence, such as a standard single-pulse experiment with broadband proton decoupling, is used to obtain the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. The spectral width is set to approximately 220 ppm.

### Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra are recorded to identify the functional groups present in the molecule.

- **Sample Preparation:** For a liquid sample like **1-Cyclopentenylphenylmethane**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample compartment. The spectrum is typically recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$  by co-adding 16-32

scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

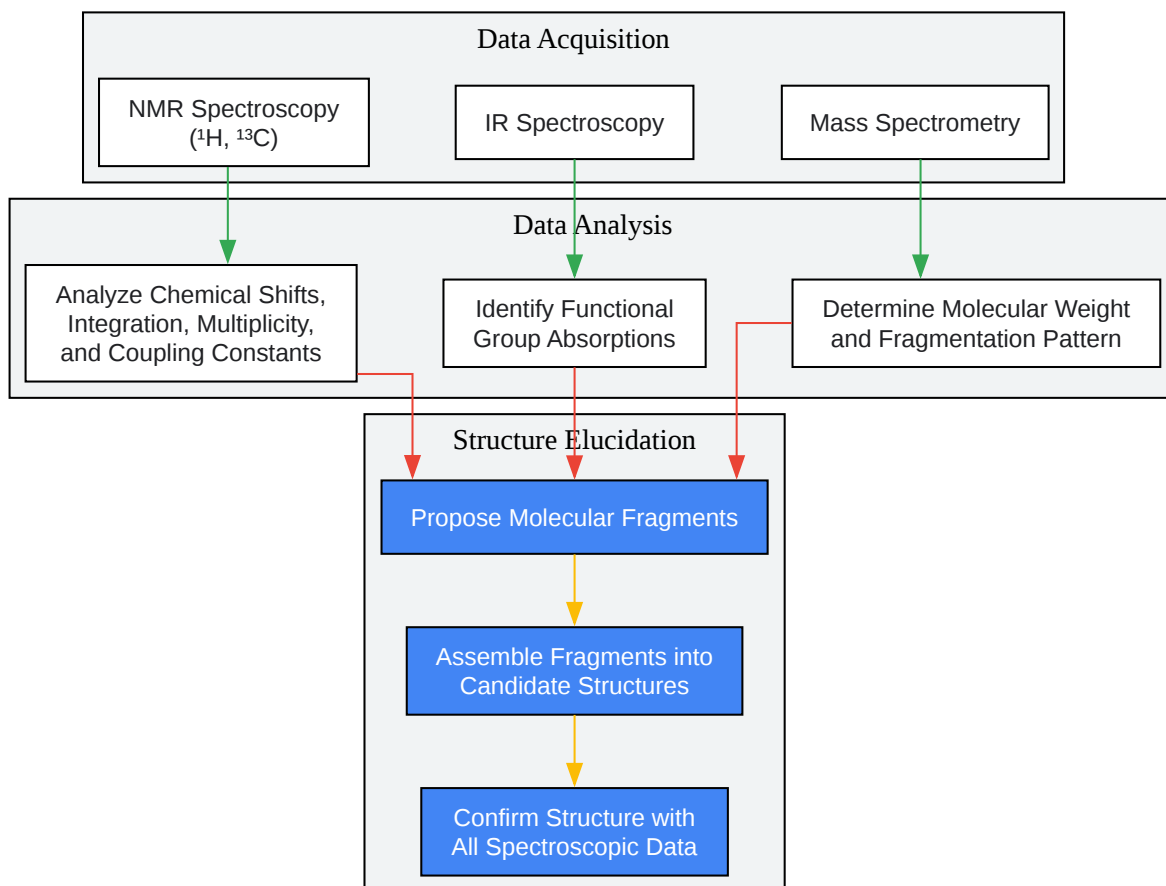
## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe.
- **Ionization:** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the combined analysis of spectroscopic data to elucidate the structure of an unknown compound, such as **1-Cyclopentenylphenylmethane**.



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Caption: Workflow for Spectroscopic Structure Elucidation.

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## References

- 1. 1-Cyclopentenylphenylmethane [webbook.nist.gov]
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